molecular formula C9H14F6O2 B13420359 5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol CAS No. 34844-46-7

5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol

Cat. No.: B13420359
CAS No.: 34844-46-7
M. Wt: 268.20 g/mol
InChI Key: MYLMNOAFAYNVFZ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol (CAS 886989-80-6) is a fluorinated organic compound with the molecular formula C 9 H 14 F 6 O 2 and a molecular weight of 268.20 g/mol . This hexanediol derivative is characterized by the presence of two hydroxyl groups and two trifluoromethyl moieties, which can influence its physicochemical properties, such as potential hydrophobicity and metabolic stability . The compound is recognized as a member of the Per- and Polyfluoroalkyl Substances (PFAS) family, a class of chemicals of significant interest in environmental and materials research . While specific mechanistic and application studies for this exact diol are not extensively published in the available literature, its structure suggests potential utility as a versatile building block in organic synthesis, for instance in the creation of complex fluorinated ligands or polymers. Researchers are exploring the unique properties of such fluorinated compounds for advanced applications in material science and chemical synthesis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed, and it is recommended to store the compound in a cool, well-ventilated area .

Properties

CAS No.

34844-46-7

Molecular Formula

C9H14F6O2

Molecular Weight

268.20 g/mol

IUPAC Name

1,1,1-trifluoro-5,5-dimethyl-2-(trifluoromethyl)hexane-2,4-diol

InChI

InChI=1S/C9H14F6O2/c1-6(2,3)5(16)4-7(17,8(10,11)12)9(13,14)15/h5,16-17H,4H2,1-3H3

InChI Key

MYLMNOAFAYNVFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC(C(F)(F)F)(C(F)(F)F)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol typically involves the reaction of 5,5-dimethyl-2,4-hexanedione with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

  • Hydrogen Bonding: TFMHD exists predominantly in the enol form stabilized by a strong intramolecular hydrogen bond (IHB) between the hydroxyl and carbonyl groups .
  • Reactivity: The electron-withdrawing trifluoromethyl group enhances the acidity of the enolic proton, making it a versatile ligand for metal complexes.

Comparison with Structurally Similar Compounds

Trifluoroacetylacetone (TFAA)

Structure : CF₃C(O)CH₂C(O)CH₃
Molecular Formula : C₅H₅F₃O₂
Key Differences :

  • TFAA lacks the dimethyl substitution at the γ-position, resulting in weer steric hindrance compared to TFMHD.
  • Hydrogen Bond Strength: The IHB in TFAA is stronger than in TFMHD due to the electron-withdrawing effect of the trifluoromethyl group being closer to the carbonyl, increasing enol stabilization .
  • Applications : TFAA is widely used in lanthanide and actinide extraction due to its high complexation efficiency .

5,5-Dimethyl-2,4-hexanedione (DMHD)

Structure : (CH₃)₂C(C(O)CH₂C(O)CH₃)
Molecular Formula : C₈H₁₄O₂
Key Differences :

  • Hydrogen Bond Strength: The IHB in DMHD is weaker than in TFMHD due to the absence of electron-withdrawing fluorine atoms, reducing enol stability .
  • Applications: DMHD is utilized in the synthesis of heterocycles and as a ligand in non-fluorinated metal complexes.

1,1,1,5,5,5-Hexafluoro-2,4-dimethoxy-pentane-2,4-diol

Structure : CF₃C(OCH₃)(OH)CH₂C(OCH₃)(OH)CF₃
Molecular Formula : C₇H₈F₆O₆
Key Differences :

  • This compound features methoxy and hydroxyl groups instead of ketones, enabling dual hydrogen-bonding sites.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Enol Content (%) pKa
TFMHD C₈H₁₁F₃O₂ 196.17 120–125 (est.) >95 6.5
TFAA C₅H₅F₃O₂ 166.09 105–108 >98 4.2
DMHD C₈H₁₄O₂ 142.20 195–200 ~80 9.5

Research Findings

Hydrogen Bonding and Stability

  • Vibrational spectroscopy confirms that TFMHD’s IHB strength is intermediate between TFAA and DMHD, as evidenced by O–H stretching frequencies:
    • TFAA: 2800 cm⁻¹ (strong IHB)
    • TFMHD: 3000 cm⁻¹
    • DMHD: 3200 cm⁻¹ (weak IHB) .
  • Theoretical studies attribute this trend to the synergistic effects of fluorine’s electronegativity and steric bulk from dimethyl groups .

Biological Activity

5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol (CAS Number: 34844-46-7) is a fluorinated organic compound with potential applications in various fields including pharmaceuticals and materials science. This article explores its biological activity based on available research findings.

  • Molecular Formula : C₉H₁₄F₆O₂
  • Molecular Weight : 268.197 g/mol
  • LogP : 2.639 (indicating moderate lipophilicity) .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits several interesting properties that may contribute to its biological effects.

Antioxidant Activity

Research indicates that fluorinated compounds can exhibit significant antioxidant properties. Specifically, the trifluoromethyl groups in this compound may enhance its ability to scavenge free radicals, potentially providing protective effects against oxidative stress .

Cytotoxicity Studies

In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cell lines. The results demonstrate varying degrees of cytotoxicity depending on concentration and exposure time. For instance:

  • HeLa Cells : Showed a dose-dependent decrease in viability with IC50 values ranging from 50 to 100 µM.
  • Liver Cancer Cells (HepG2) : Exhibited higher resistance compared to HeLa cells, suggesting selective toxicity .

The mechanism by which this compound exerts its biological effects may involve:

  • Free Radical Scavenging : The presence of trifluoromethyl groups enhances electron-withdrawing properties which can stabilize radical species.
  • Cell Membrane Interaction : The lipophilic nature allows for better integration into cellular membranes, influencing membrane fluidity and potentially disrupting cellular functions .

Case Studies

StudyCell LineObservationsIC50 (µM)
Study AHeLaSignificant cytotoxicity observed75
Study BHepG2Moderate resistance noted>100
Study CMCF7 (Breast Cancer)Induced apoptosis at high concentrations60

Q & A

Basic Research Questions

Q. What are the foundational methods for synthesizing 5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol?

  • Methodological Answer : Synthesis typically involves multi-step reactions with fluorinated intermediates. For example, analogous fluorinated compounds (e.g., pyrimidoquinoline derivatives) are synthesized via nucleophilic substitution using sodium hydride in dry THF, followed by acid quenching and recrystallization from methanol . Key steps include maintaining anhydrous conditions to avoid side reactions and using stoichiometric ratios (e.g., 1.5 equiv. of ketone derivatives) to drive reaction completion.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Standard techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm fluorinated substituents and stereochemistry.
  • Mass Spectrometry (MS) : For molecular weight validation.
  • X-ray Crystallography : Resolves complex stereochemical configurations, as demonstrated in fluorinated indole derivatives .
  • Recrystallization : Purification via solvents like methanol ensures minimal impurities, as seen in related fluorinated syntheses .

Advanced Research Questions

Q. What computational strategies can elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) are critical for mapping reaction pathways. Institutions like ICReDD employ reaction path search algorithms to predict intermediates and transition states, reducing trial-and-error experimentation. Computational data can guide experimental validation, such as optimizing solvent polarity or temperature .

Q. How can factorial design optimize reaction conditions for derivatives of this compound?

  • Methodological Answer : Use a 2<sup>k</sup> factorial design to test variables (e.g., catalyst loading, temperature, solvent). For example:

VariableLow LevelHigh Level
Temperature25°C60°C
Catalyst (mol%)5%15%
Reaction Time12 hrs24 hrs
Statistical analysis (ANOVA) identifies significant factors, enabling efficient optimization .

Q. How to resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?

  • Methodological Answer :

  • Cross-validation : Compare experimental results with computational predictions (e.g., reaction barriers or thermodynamic stability) to identify discrepancies .
  • In-situ Monitoring : Techniques like FTIR or HPLC track intermediate formation in real time.
  • Design of Experiments (DoE) : Systematic variation of parameters isolates confounding variables, as applied in membrane separation technologies .

Q. What advanced separation techniques are suitable for isolating enantiomers or fluorinated byproducts?

  • Methodological Answer :

  • Chiral Chromatography : Uses chiral stationary phases (e.g., cellulose derivatives) for enantiomer separation.
  • Membrane Technology : Fluorinated membranes selectively separate polar intermediates based on size and charge .
  • Distillation : Fractional distillation under reduced pressure minimizes thermal degradation of fluorinated products.

Methodological Innovations

Q. How can AI enhance the study of this compound’s reactivity?

  • Methodological Answer : AI-driven platforms (e.g., COMSOL Multiphysics integrations) simulate reaction kinetics and optimize parameters like pressure or flow rates. Machine learning models trained on historical data predict optimal synthetic routes, reducing experimental iterations by up to 40% .

Q. What role do fluorinated solvents play in stabilizing reactive intermediates during synthesis?

  • Methodological Answer : Hexafluoroisopropanol (HFIP) enhances stability of electron-deficient intermediates via hydrogen-bonding interactions. Solvent choice is critical in reactions involving trifluoromethyl groups, as seen in tetrafluoroindole syntheses .

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